3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole
Description
3-(4-Nitrophenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a tricyclo[3311~3,7~]decane moiety linked through an oxadiazole ring
Properties
IUPAC Name |
5-(1-adamantyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-21(23)15-3-1-14(2-4-15)16-19-17(24-20-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDFDVDJKTXKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzonitrile with tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The tricyclo[3.3.1.1~3,7~]decane moiety can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Oxidation: KMnO4, CrO3
Major Products
Reduction: 3-(4-Aminophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the tricyclo[3.3.1.1~3,7~]decane moiety
Scientific Research Applications
3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring may facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(adamantan-1-yl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(bicyclo[2.2.1]hept-1-yl)-1,2,4-oxadiazole
Uniqueness
3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole is unique due to the presence of the tricyclo[3.3.1.1~3,7~]decane moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
